molecular formula C12H22N2O4S2 B561637 (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate CAS No. 384342-59-0

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate

Cat. No.: B561637
CAS No.: 384342-59-0
M. Wt: 322.438
InChI Key: XRYMTOHZFLDQDX-UHFFFAOYSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is a chemical compound known for its application as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly useful in studying the structure and dynamics of proteins and other macromolecules due to its stable nitroxide radical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate typically involves the following steps:

    Formation of the Pyrroline Ring: The starting material, 2,2,5,5-tetramethylpyrroline, is oxidized to form the nitroxide radical.

    Carbamidoethylation: The nitroxide radical is then reacted with an isocyanate to introduce the carbamidoethyl group.

    Methanethiosulfonation: Finally, the compound is treated with methanethiosulfonyl chloride to attach the methanethiosulfonate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-purity reagents and solvents.

Types of Reactions:

    Oxidation: The nitroxide radical can undergo oxidation to form oxoammonium cations.

    Reduction: It can be reduced to the corresponding hydroxylamine.

    Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and hypochlorites.

    Reduction: Reducing agents such as ascorbic acid or sodium dithionite are often used.

    Substitution: Nucleophiles like thiols or amines can react with the methanethiosulfonate group under mild conditions.

Major Products:

    Oxidation: Formation of oxoammonium cations.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted thiol or amine derivatives.

Scientific Research Applications

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is widely used in:

    Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.

    Biology: To investigate protein folding, conformational changes, and interactions.

    Medicine: In the development of diagnostic tools and therapeutic agents.

    Industry: In the design of advanced materials and sensors.

Mechanism of Action

The compound exerts its effects primarily through its stable nitroxide radical, which interacts with unpaired electrons in the sample being studied. This interaction provides detailed information about the local environment and dynamics of the labeled molecule. The nitroxide radical can also participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
  • (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)methanethiosulfonate

Uniqueness: (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidoethyl Methanethiosulfonate is unique due to its specific functional groups that allow for versatile chemical modifications and its stability as a spin label. This makes it particularly valuable in EPR spectroscopy and related applications.

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-N-(2-methylsulfonylsulfanylethyl)pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S2/c1-11(2)8-9(12(3,4)14(11)16)10(15)13-6-7-19-20(5,17)18/h8,16H,6-7H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYMTOHZFLDQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)NCCSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676094
Record name S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-59-0
Record name S-{2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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